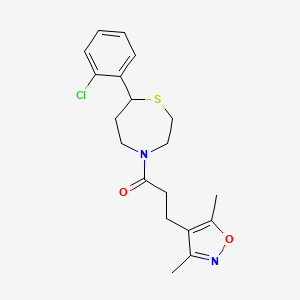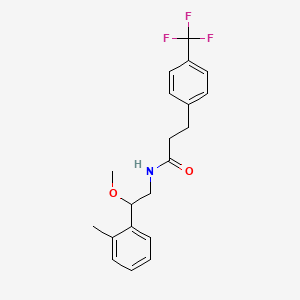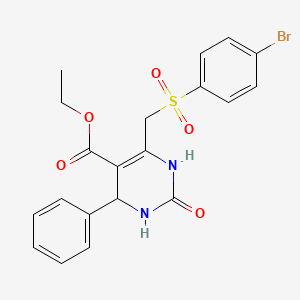![molecular formula C15H16ClN3O2 B2678644 2-[1-(2-chloroquinolin-4-yl)-N-methylformamido]-N,N-dimethylacetamide CAS No. 1096834-69-3](/img/structure/B2678644.png)
2-[1-(2-chloroquinolin-4-yl)-N-methylformamido]-N,N-dimethylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[1-(2-chloroquinolin-4-yl)-N-methylformamido]-N,N-dimethylacetamide, also known as CQMA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
科学研究应用
2-[1-(2-chloroquinolin-4-yl)-N-methylformamido]-N,N-dimethylacetamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, 2-[1-(2-chloroquinolin-4-yl)-N-methylformamido]-N,N-dimethylacetamide has been investigated for its anti-inflammatory, anti-tumor, and anti-microbial properties. 2-[1-(2-chloroquinolin-4-yl)-N-methylformamido]-N,N-dimethylacetamide has also been used as a building block for the synthesis of various bioactive compounds. In materials science, 2-[1-(2-chloroquinolin-4-yl)-N-methylformamido]-N,N-dimethylacetamide has been used as a ligand for the preparation of metal-organic frameworks and coordination polymers. In organic synthesis, 2-[1-(2-chloroquinolin-4-yl)-N-methylformamido]-N,N-dimethylacetamide has been used as a reagent for the preparation of various functionalized molecules.
作用机制
The mechanism of action of 2-[1-(2-chloroquinolin-4-yl)-N-methylformamido]-N,N-dimethylacetamide is not well understood. However, studies have suggested that 2-[1-(2-chloroquinolin-4-yl)-N-methylformamido]-N,N-dimethylacetamide may inhibit the activity of certain enzymes and proteins involved in inflammation, tumor growth, and microbial infection. 2-[1-(2-chloroquinolin-4-yl)-N-methylformamido]-N,N-dimethylacetamide may also interact with DNA and RNA, leading to changes in gene expression and protein synthesis.
Biochemical and Physiological Effects
Studies have shown that 2-[1-(2-chloroquinolin-4-yl)-N-methylformamido]-N,N-dimethylacetamide has various biochemical and physiological effects. 2-[1-(2-chloroquinolin-4-yl)-N-methylformamido]-N,N-dimethylacetamide has been found to inhibit the production of pro-inflammatory cytokines and chemokines, reduce the proliferation of tumor cells, and inhibit the growth of various microbial species. 2-[1-(2-chloroquinolin-4-yl)-N-methylformamido]-N,N-dimethylacetamide has also been shown to induce apoptosis in cancer cells and reduce the expression of genes involved in angiogenesis.
实验室实验的优点和局限性
2-[1-(2-chloroquinolin-4-yl)-N-methylformamido]-N,N-dimethylacetamide has several advantages for lab experiments, including its ease of synthesis, stability, and availability. However, 2-[1-(2-chloroquinolin-4-yl)-N-methylformamido]-N,N-dimethylacetamide also has some limitations, such as its low solubility in water and some organic solvents, which may affect its efficacy in certain applications.
未来方向
There are several future directions for the research and development of 2-[1-(2-chloroquinolin-4-yl)-N-methylformamido]-N,N-dimethylacetamide. One direction is to investigate the potential of 2-[1-(2-chloroquinolin-4-yl)-N-methylformamido]-N,N-dimethylacetamide as a therapeutic agent for various diseases, including cancer, inflammation, and microbial infections. Another direction is to explore the use of 2-[1-(2-chloroquinolin-4-yl)-N-methylformamido]-N,N-dimethylacetamide as a building block for the synthesis of novel bioactive compounds. Additionally, the development of new synthesis methods for 2-[1-(2-chloroquinolin-4-yl)-N-methylformamido]-N,N-dimethylacetamide and its derivatives may lead to the discovery of new applications for this compound.
合成方法
The synthesis of 2-[1-(2-chloroquinolin-4-yl)-N-methylformamido]-N,N-dimethylacetamide involves the reaction of 2-chloro-4-methoxyquinoline with N-methylformamide, followed by the addition of N,N-dimethylacetamide. This process results in the formation of 2-[1-(2-chloroquinolin-4-yl)-N-methylformamido]-N,N-dimethylacetamide as a white solid with a melting point of 160-162°C. The synthesis method has been optimized to increase the yield of 2-[1-(2-chloroquinolin-4-yl)-N-methylformamido]-N,N-dimethylacetamide and reduce the impurities in the final product.
属性
IUPAC Name |
2-chloro-N-[2-(dimethylamino)-2-oxoethyl]-N-methylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O2/c1-18(2)14(20)9-19(3)15(21)11-8-13(16)17-12-7-5-4-6-10(11)12/h4-8H,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPPYGRZXLJWKBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CN(C)C(=O)C1=CC(=NC2=CC=CC=C21)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

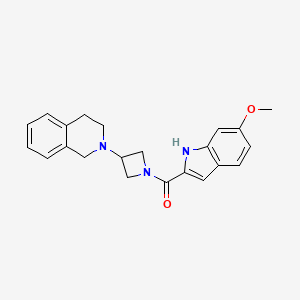
![N-(2-methoxybenzyl)-2-[8-(4-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2678564.png)
![Ethyl 2-[4-(dibutylsulfamoyl)benzoyl]imino-3,4-dimethyl-1,3-thiazole-5-carboxylate](/img/structure/B2678565.png)
![4-chloro-1-ethyl-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2678570.png)
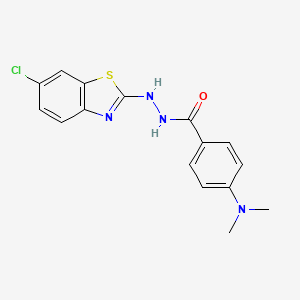
![2-methyl-N-(2-{[1-(prop-2-yn-1-yl)piperidin-4-yl]formamido}ethyl)propanamide](/img/structure/B2678573.png)
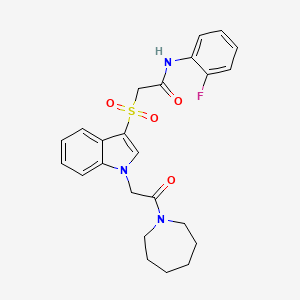
![Furan-2-yl-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2678575.png)
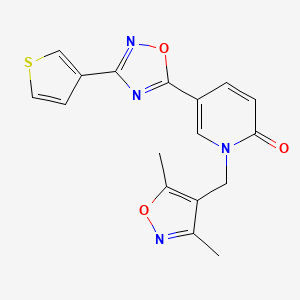
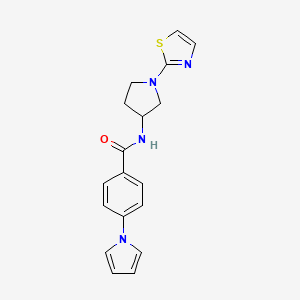
![N-benzyl-1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B2678580.png)
